

A Comprehensive Technical Guide to 3-Nitropyridine-2-thiol

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Compound of Interest

Compound Name: 3-Nitropyridine-2-thiol

Cat. No.: B1300355

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3-Nitropyridine-2-thiol**, a key heterocyclic compound. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its role as a versatile building block in medicinal chemistry and drug development.

Core Chemical Properties

3-Nitropyridine-2-thiol, also known as 3-Nitro-2-pyridinethiol, is a solid, pale yellow compound.^[1] Its core structure consists of a pyridine ring substituted with a nitro group at the 3-position and a thiol group at the 2-position. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it a valuable intermediate in organic synthesis.^[2]

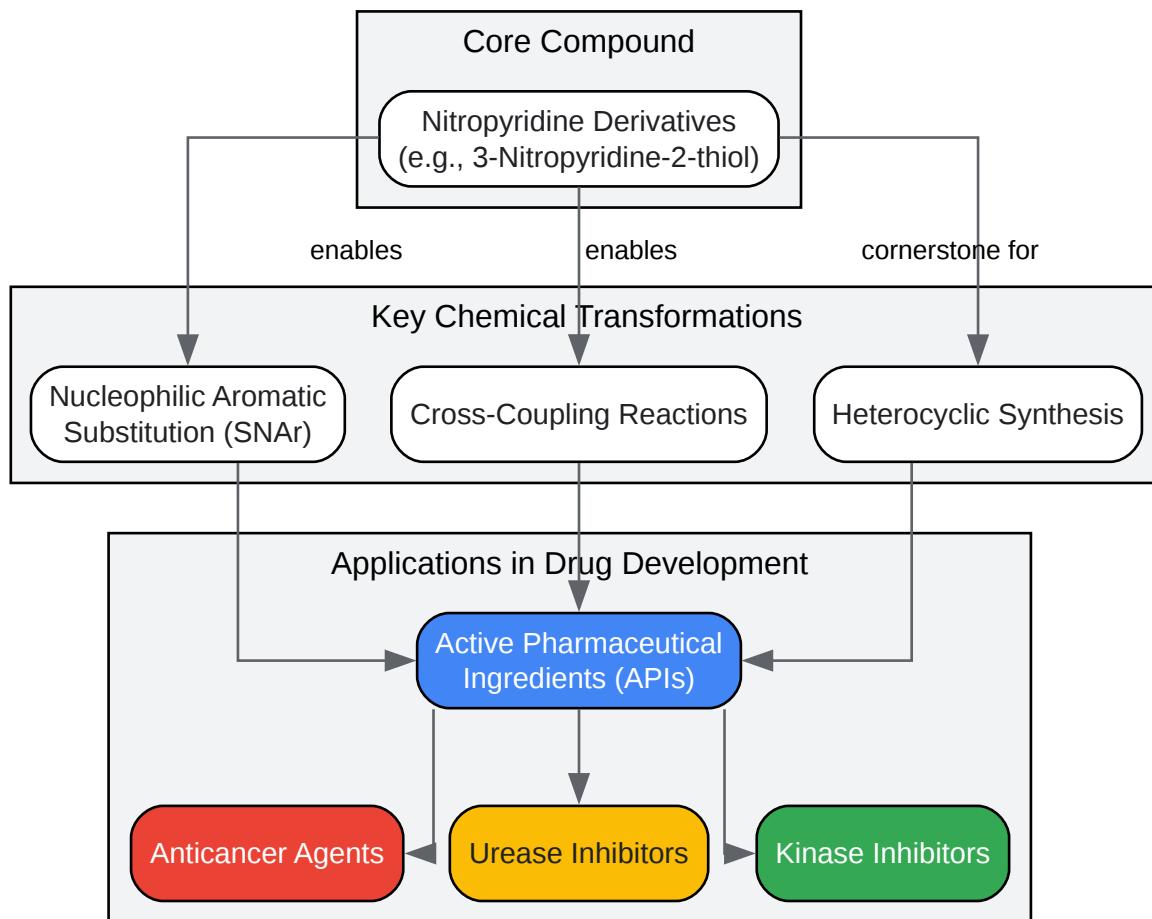
Summary of Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C5H4N2O2S	[1] [3]
Molecular Weight	156.16 g/mol	[1] [3] [4]
CAS Number	38240-29-8	[1]
Appearance	Pale Yellow to Brown Solid/Powder	[1] [5]
Purity	≥96%	[3]
Melting Point	169-175 °C	
InChI Key	LKNPLDRVWHXGKZ- UHFFFAOYSA-N	[3]
SMILES	[O-]--INVALID-LINK-- c1cccn1S	[3]
Storage Conditions	Sealed in dry, 2-8°C, Air Sensitive	[1] [6]

Role in Pharmaceutical Development

Nitropyridines are a significant class of N-heterocycles in medicinal chemistry, serving as precursors for a wide range of biologically active molecules.[\[7\]](#) The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs.[\[7\]](#) The presence of a nitro group facilitates various chemical transformations, making compounds like **3-Nitropyridine-2-thiol** valuable intermediates for synthesizing complex Active Pharmaceutical Ingredients (APIs).[\[2\]](#)

The reactivity of the pyridine ring, enhanced by the nitro group, allows for nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.[\[2\]](#)[\[8\]](#) This versatility is crucial for developing novel therapeutics targeting a variety of diseases.[\[2\]](#)[\[7\]](#)



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Caption: Role of Nitropyridines in Pharmaceutical Synthesis.

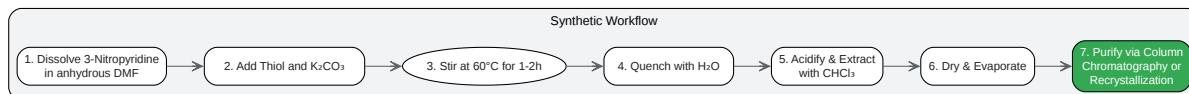
Experimental Protocols: Synthesis

The synthesis of 3-substituted-thiol-pyridines can be achieved via nucleophilic aromatic substitution (SNAr) of a nitro group. The following is a general experimental protocol adapted from the synthesis of related 3-thiolated pyridine derivatives.[9] This procedure details the reaction of a 3-nitropyridine precursor with a thiol in the presence of a base.

General Procedure for the Synthesis of 3-Thioether Pyridine Derivatives

- **Reactant Preparation:** In a suitable reaction vessel, dissolve the starting 3-nitropyridine compound (1 mmol) in anhydrous DMF (5 mL).

- **Addition of Reagents:** To this solution, add the desired thiol (1 mmol) followed by potassium carbonate (K_2CO_3) (0.138 g, 1 mmol).
- **Reaction Conditions:** Stir the reaction mixture at 60 °C for a duration of 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
- **Work-up:** Upon completion, pour the reaction mixture into water (50 mL).
- **Acidification & Extraction:** Acidify the aqueous solution to pH 3 using concentrated HCl. Extract the product with chloroform ($CHCl_3$) in three portions (3 x 20 mL).
- **Drying and Concentration:** Combine the organic phases and dry over anhydrous sodium sulfate (Na_2SO_4). Evaporate the solvent under reduced pressure.
- **Purification:** Purify the resulting residue via column chromatography on silica gel using chloroform as the eluent or by recrystallization from ethanol to yield the final product.[9]



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Caption: Workflow for Nucleophilic Substitution of 3-Nitropyridines.

Potential Applications and Research Directions

3-Nitropyridine-2-thiol and its derivatives are subjects of ongoing research due to their potential biological activities and utility in synthesis.

- **Anticancer Agents:** Nitropyridine analogues have been identified as novel microtubule-targeting agents.[10] They have been shown to induce apoptosis and cause cell cycle arrest in the G2 phase in cancer cells, demonstrating potent anti-cancer effects both *in vitro* and *in vivo*.[10]

- Enzyme Inhibition: Derivatives of nitropyridines have been synthesized and evaluated as potential inhibitors for enzymes like urease, which is relevant for treating certain gastric diseases.[7]
- Fluorescent Molecules: The reaction of nitropyridines with thiols can produce compounds with significant fluorescent properties and large Stokes shifts, making them of interest for materials science and bio-imaging applications.[9][11]
- Precursors for Bioactive Compounds: As versatile intermediates, nitropyridines are used in the synthesis of kinase inhibitors and other complex bioactive molecules.[7]

The unique reactivity and structural features of **3-Nitropyridine-2-thiol** establish it as a compound of significant interest for professionals in drug discovery and materials science, offering a scaffold for the development of novel functional molecules.

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